molecular formula C6H8N2O B13044286 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B13044286
M. Wt: 124.14 g/mol
InChI Key: ZTAFFLUHWCFQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a bicyclic heterocyclic compound featuring fused pyrazole and oxazole rings. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol (derived from substituent analysis of related compounds in ). The compound’s structural uniqueness lies in the partially saturated oxazole ring, which confers conformational rigidity and influences its pharmacokinetic properties. Derivatives such as 7-bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole (CAS 1429893-27-5) and ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate (CAS 2226182-91-6) highlight its versatility as a scaffold for medicinal chemistry .

Properties

IUPAC Name

6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-4-6-8(7-5)2-3-9-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAFFLUHWCFQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCOC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with oxiranes or epoxides, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Features of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole and Related Compounds
Compound Name Molecular Formula Substituents/Modifications Key Structural Differences
This compound C₆H₈N₂O Methyl at C6, saturated oxazole ring Reference compound
OPC-67683 (Antitubercular) C₂₅H₂₅N₄F₃O₆ Nitroimidazo-oxazole with trifluoromethoxy-phenoxy substituents Nitro group at C6, extended aromatic side chain
PA-824 (Antitubercular) C₂₀H₂₃FN₄O₅ Nitroimidazo-oxazine core Oxazine ring replaces oxazole; nitro group at C2
DNDI-VL-2001 (Antimicrobial) C₁₄H₁₃F₃N₄O₃ Nitroimidazo-oxazole with trifluoromethoxy group Racemic mixture; nitro group at C6
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole C₆H₇BrN₂O Bromo at C7, methyl at C2 Halogenation alters electronic properties
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate C₈H₉IN₂O₃ Iodo at C7, ester at C6 Polar carboxylate enhances solubility
Key Observations:
  • Ring Systems : While this compound contains a pyrazole-oxazole fusion, PA-824 substitutes the oxazole with an oxazine ring, altering metabolic stability .
  • Substituents : Nitro groups (e.g., in OPC-67683) enhance antitubercular activity but may increase mutagenicity risk, whereas methyl groups improve metabolic resistance .
  • Halogenation : Bromo or iodo substituents () modulate steric and electronic profiles, impacting target binding and cytotoxicity.

Pharmacological and Pharmacokinetic Properties

Antimicrobial and Antitubercular Activity
  • OPC-67683 and PA-824 : Exhibit potent activity against Mycobacterium tuberculosis (MIC < 0.1 µg/mL) due to nitroreductase-activated mechanisms, releasing nitric oxide to disrupt bacterial bioenergetics .
  • DNDI-VL-2001 : Demonstrates broad-spectrum antiparasitic activity, with a plasma half-life of 8–12 hours in preclinical models .
Metabolism
  • Nitroimidazo-oxazoles (e.g., OPC-67683) are metabolized primarily by CYP3A4 into hydroxylated intermediates, whereas non-nitro analogs like 6-methyl derivatives may follow alternative pathways (e.g., glucuronidation) .
  • Deuteration strategies (e.g., deuterated pyrazolo[5,1-b]oxazoles in ) improve metabolic stability by reducing CYP-mediated oxidation .

Biological Activity

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound characterized by its unique bicyclic structure comprising a pyrazole and oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesics and anti-inflammatory agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8N_4O, with a molecular weight of approximately 160.16 g/mol. The presence of a methyl group at position 6 enhances its lipophilicity, which may influence its biological interactions.

Property Details
Molecular FormulaC₇H₈N₄O
Molecular Weight160.16 g/mol
StructureBicyclic: Pyrazole and Oxazole
LipophilicityEnhanced due to methyl group

Research indicates that this compound exhibits significant biological activity primarily through selective inhibition of ion channels and enzymes involved in pain pathways. Specifically, it has been shown to interact with sodium channels such as Nav1.7, which are critical in transmitting pain signals. This selectivity suggests potential for developing analgesics with reduced side effects compared to non-selective inhibitors.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various oxazole derivatives, including this compound. The compound was tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth compared to standard antibiotics like ampicillin .

Enzyme Inhibition

Inhibitory studies have revealed that the compound may act as an inhibitor of cholinesterases, which are enzymes critical for neurotransmitter regulation. This activity could position it as a candidate for treating neurodegenerative diseases where cholinesterase inhibition is beneficial .

Case Studies

  • Analgesic Potential : A research project focused on the synthesis and evaluation of various pyrazole derivatives found that compounds similar to this compound exhibited significant analgesic effects in animal models. The study highlighted that these compounds could effectively reduce pain responses without the adverse effects commonly associated with traditional analgesics .
  • Antimicrobial Evaluation : Another study synthesized a series of oxazole derivatives and assessed their antimicrobial activities against multiple pathogens. Results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound Biological Activity Notes
This compound Antimicrobial; AnalgesicSelective ion channel inhibition
4-Amino-1H-pyrazole AntimicrobialLacks oxazole component
2-Amino-4-methylthiazole Moderate antimicrobialDifferent heterocyclic framework
1H-Pyrazolo[3,4-b]quinolin VariesPotentially different biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.